molecular formula C16H14ClNO5S B2596564 dimethyl 5-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-85-1

dimethyl 5-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B2596564
CAS No.: 337920-85-1
M. Wt: 367.8
InChI Key: DBVYTMRKCXGYSL-UHFFFAOYSA-N
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Description

The compound “dimethyl 5-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s worth noting that it shares structural similarities with other compounds in the pyrrolo[1,2-c][1,3]thiazole family .


Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name. It contains a pyrrolo[1,2-c][1,3]thiazole core, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Attached to this core are various functional groups, including a 3-chlorophenyl group and two ester groups (dimethyl dicarboxylate).

Scientific Research Applications

Cycloaddition Reactions

Cycloaddition reactions involving pyrrolo[1,2-c]thiazoles have been studied for their potential to act as thiocarbonyl ylides or azomethine ylides in reactions with electron-deficient alkenes and alkynes. The behavior of these compounds in cycloaddition reactions, explained partially by Frontier Molecular Orbital (FMO) theory, indicates their utility in synthesizing novel heterocyclic compounds with potential applications in material science and drug development (Sutcliffe et al., 2000).

Antileukemic Activity

Some derivatives of pyrrolo[1,2-c]thiazole have been synthesized and evaluated for their antileukemic activity. The compounds demonstrated promising results comparable to known antileukemic agents like mitomycin, highlighting the potential of pyrrolo[1,2-c]thiazole derivatives in cancer research and therapy development (Ladurée et al., 1989).

Antimicrobial Activity

The synthesis of novel bicyclic thiohydantoin fused to pyrrolidine compounds, including derivatives similar to the queried chemical, has demonstrated antimicrobial activity against various bacterial strains. Such findings underscore the potential use of these compounds in developing new antibacterial agents (Nural et al., 2018).

Conformational Behavior Study

The conformational behavior of similar pyrrolo[1,2-c][1,3]thiazole derivatives has been investigated using spectroscopic and computational methods. This research provides valuable insights into the molecular structure and stability of such compounds, which is crucial for their application in pharmaceuticals and material science (Kaczor et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Thiazoles and pyrrolo-thiazoles have been the subject of extensive research due to their diverse biological activities. They have been explored for their potential as antimicrobial, antifungal, antiviral, and antitumor agents . Therefore, it’s plausible that this compound could also be a subject of future research in these areas.

Properties

IUPAC Name

dimethyl 5-(3-chlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO5S/c1-22-15(19)12-11-7-24(21)8-18(11)14(13(12)16(20)23-2)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVYTMRKCXGYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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